molecular formula C17H22N2OS B2416060 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 946271-32-5

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2416060
CAS No.: 946271-32-5
M. Wt: 302.44
InChI Key: LYIYHVKMCKZPHU-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a dimethylethylamine group linked to a thiophene heterocycle and a meta-substituted tolyl acetamide, a pharmacophore pattern seen in bioactive molecules targeting the central nervous system . The dimethylamine (DMA) moiety is a prevalent feature in numerous FDA-approved drugs, valued for its ability to enhance water solubility, influence pharmacokinetics, and participate in critical binding interactions with biological targets . The simultaneous presence of the electron-rich thiophen-3-yl ring and the aromatic m-tolyl group suggests potential for diverse intermolecular interactions, making this compound a valuable scaffold for the in silico design and development of new therapeutic agents . Primary Research Applications: This compound is primarily utilized in scientific research as a key intermediate for the synthesis and optimization of novel bioactive molecules. Its structure is particularly relevant for projects involving heterocyclic chemistry and neuropharmacology. Researchers can employ it as a building block to create compound libraries for high-throughput screening against various biological targets. The DMA group is a known pharmacophore in ligands for CNS targets, while acetamide derivatives are frequently investigated for their anticonvulsant properties . Furthermore, molecules containing thiophene and acetamide groups are often explored as potential antifungal and antimicrobial agents, positioning this compound as a versatile starting point for infectious disease research . Handling & Usage: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before use and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-(3-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-13-5-4-6-14(9-13)10-17(20)18-11-16(19(2)3)15-7-8-21-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIYHVKMCKZPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC(C2=CSC=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, with the CAS number 946271-32-5, is a compound that has garnered interest due to its potential biological activities. This article delves into its structure, synthesis, biological effects, and relevant research findings.

Compound Overview

  • Molecular Formula : C₁₇H₂₂N₂OS
  • Molecular Weight : 302.4 g/mol
  • Structure : The compound features a dimethylamino group, a thiophene ring, and an m-tolyl acetamide moiety.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general steps include:

  • Formation of the Dimethylamino Thiophene Derivative : This involves the reaction of thiophene with dimethylamine.
  • Acetamide Formation : The resultant compound is then reacted with m-tolyl acetic acid to form the final amide product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It is believed to modulate the activity of certain receptors and enzymes, leading to diverse pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Lines Tested : Various cancer cell lines, including U-373 MG glioblastoma cells.
  • Concentration Range : Effective concentrations ranged from 30 µM to 100 µM.
  • Results : Compounds showed enhanced cell growth inhibition and apoptosis induction compared to controls, suggesting potential as anticancer agents .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. In models of neurodegenerative diseases, it has been observed to enhance the expression of proteins linked to neuronal survival and function.

Case Studies and Research Findings

  • Study on Progranulin Expression : A study demonstrated that certain analogs increased progranulin protein levels in neuronal cells significantly, indicating a potential role in neuroprotection .
    CompoundConcentration (µM)Progranulin Expression Increase
    Analog A304-fold
    Analog B1007-fold
  • Antitumor Efficacy in NSCLC : Another study highlighted its effectiveness against non-small cell lung cancer (NSCLC), where compounds were shown to inhibit key signaling pathways involved in tumor growth .
    CompoundIC50 (µM)Target
    Compound 18.1c-MET
    Compound 20.060SMO

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound (C₁₇H₂₂N₂OS, MW 302.4 g/mol) comprises three key subunits (Fig. 1):

  • 2-(m-Tolyl)acetyl group : A meta-methyl-substituted phenyl ring connected to an acetyl unit.
  • Dimethylaminoethyl-thiophene moiety : A thiophen-3-yl group bonded to a dimethylaminoethyl chain.
  • Acetamide linker : Connects the aromatic and heterocyclic subunits via a –NH–C(=O)– group.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests two primary disconnections (Fig. 2):

  • Disconnection A : Cleavage of the acetamide bond yields 2-(m-tolyl)acetic acid and 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.
  • Disconnection B : Functional group interconversion (FGI) of pre-assembled intermediates, such as imine reduction or nucleophilic acyl substitution.

Synthetic Strategies and Methodologies

Coupling of Preformed Amine and Acid Intermediates

Synthesis of 2-(m-Tolyl)acetic Acid

Friedel-Crafts Acylation :

  • Procedure : Reaction of toluene with chloroacetyl chloride in the presence of AlCl₃ yields 2-(m-tolyl)acetyl chloride, followed by hydrolysis to the carboxylic acid.
  • Conditions : 0°C to room temperature, 12 h, dichloromethane solvent.
  • Yield : ~65% after recrystallization (petroleum ether/ethyl acetate).

Grignard Reaction :

  • Procedure : m-Tolylmagnesium bromide reacts with CO₂ to form 2-(m-tolyl)acetic acid after acidic workup.
  • Conditions : Dry THF, −78°C, 2 h.
  • Yield : 70–75%.
Synthesis of 2-(Dimethylamino)-2-(Thiophen-3-yl)ethylamine

Reductive Amination :

  • Procedure : Thiophen-3-ylacetaldehyde reacts with dimethylamine in the presence of NaBH₃CN.
  • Conditions : MeOH, 0°C to RT, 6 h.
  • Yield : 58%.

Nucleophilic Substitution :

  • Procedure : 2-Bromo-1-(thiophen-3-yl)ethylamine undergoes displacement with dimethylamine.
  • Conditions : DMF, 80°C, 12 h.
  • Yield : 62%.
Amide Bond Formation

Coupling Reagents :

  • (o-CF₃PhO)₃P-Mediated Coupling :
    • Procedure : 2-(m-Tolyl)acetic acid (0.5 mmol), 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine (0.5 mmol), and (o-CF₃PhO)₃P (1.0 equiv) in CH₃CN at 80°C for 6 h.
    • Workup : Column chromatography (petroleum ether/ethyl acetate, 3:1).
    • Yield : 85%.

HATU/DIPEA Activation :

  • Procedure : Acid and amine (1:1) reacted with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF.
  • Conditions : RT, 4 h.
  • Yield : 78%.

One-Pot Tandem Synthesis

Oxidative Amination-Ketone Coupling
  • Procedure : Thiophen-3-yl acetone, dimethylamine, and 2-(m-tolyl)acetyl chloride reacted under CuCl/I₂ catalysis.
  • Conditions : DMSO, 120°C, N₂ atmosphere, 1.5 h.
  • Yield : 72%.
Microwave-Assisted Synthesis
  • Procedure : Microwave irradiation (150 W, 100°C) accelerates coupling between acid and amine using EDCl/HOBt.
  • Conditions : 20 min, DCM solvent.
  • Yield : 88%.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Solvent Temp (°C) Time (h) Yield (%)
CH₃CN 80 6 85
DMF RT 4 78
DMSO 120 1.5 72
THF 60 8 65

Data adapted from

Polar aprotic solvents (CH₃CN, DMF) enhance reactivity by stabilizing transition states. Elevated temperatures (80–120°C) improve kinetics but risk decomposition.

Catalytic Systems

Catalyst Additive Yield (%)
(o-CF₃PhO)₃P None 85
HATU DIPEA 78
CuCl I₂ 72

Data from

Phosphorus-based coupling agents outperform transition metal systems in selectivity.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.21 (m, 4H, m-tolyl), 6.95 (dd, J = 5.0 Hz, 1H, thiophene), 6.78 (m, 2H, thiophene), 3.45 (t, J = 6.5 Hz, 2H, CH₂N), 2.92 (s, 6H, N(CH₃)₂), 2.36 (s, 3H, Ar-CH₃).
  • HRMS (ESI) : [M+H]⁺ calcd. 303.1471, found 303.1474.

Physicochemical Properties

  • Melting Point : 147–149°C (lit. 147–149°C).
  • Solubility : Soluble in DCM, DMF; sparingly soluble in H₂O.

Comparative Analysis of Methods

Method Advantages Limitations
(o-CF₃PhO)₃P Coupling High yield (85%), mild conditions Requires specialized reagent
HATU Activation Rapid (4 h), scalable Costly reagents
CuCl/I₂ Catalysis One-pot, avoids coupling reagents Moderate yield (72%)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(m-tolyl)acetamide, and how do reaction conditions influence yield?

  • Methodology : A common approach involves coupling a thiophene-containing amine (e.g., 3-thiopheneacetic acid derivatives) with an acyl chloride under basic conditions. For example, in analogous syntheses, 2,6-dimethylaniline reacted with 2-thienylacetyl chloride in tetrahydrofuran at room temperature, yielding 90% after recrystallization . Adjusting solvents (e.g., dichloromethane vs. THF) and bases (triethylamine vs. NaHCO₃) can optimize purity and yield. Post-reaction purification via column chromatography or recrystallization (e.g., ethanol/acetone mixtures) is critical for isolating the acetamide .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodology :

  • FT-IR : Look for C=O stretching (~1640–1680 cm⁻¹) and N–H bending (~1530 cm⁻¹) to confirm the acetamide backbone .
  • NMR : In 1H^1H-NMR, the dimethylamino group (δ ~2.2–2.5 ppm, singlet) and thiophene protons (δ ~6.8–7.4 ppm) are diagnostic. 13C^{13}C-NMR should show the carbonyl carbon at δ ~167–170 ppm .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z ~357 for C₁₇H₂₀N₂OS) and fragmentation patterns to validate substituents .

Q. How can crystallographic data resolve ambiguities in molecular conformation and intermolecular interactions?

  • Methodology : Single-crystal X-ray diffraction can reveal torsional angles (e.g., thiophene vs. phenyl ring dihedral angles ~70–80°) and hydrogen-bonding networks (e.g., N–H⋯N or N–H⋯O interactions forming C(4) synthons). Such data clarify steric effects and stability, as seen in structurally similar acetamides .

Advanced Research Questions

Q. What experimental design strategies can optimize the compound’s Rho kinase inhibitory activity for ocular therapeutics?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., m-tolyl vs. isoquinolinyl) and assess IC₅₀ values using kinase inhibition assays. Patent data suggests rac-(2R)-2-(dimethylamino)-N-(1-oxo-isoquinolin-6-yl) derivatives (verosudil) show potent activity .
  • Formulation Studies : Evaluate solubility enhancers (e.g., cyclodextrins) and stability in ophthalmic formulations (e.g., pH 7.4 buffers with benzalkonium chloride) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be systematically addressed?

  • Methodology :

  • Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., demethylation or oxidation products) that may alter efficacy.
  • Pharmacokinetic Modeling : Compare plasma/tissue concentrations with in vitro IC₅₀ values to assess bioavailability gaps. Adjust dosing regimens or prodrug strategies accordingly .

Q. What computational methods are effective in predicting binding modes with Rho kinase, and how can these guide mutagenesis studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with the ATP-binding pocket. Key residues (e.g., Lys121, Glu154) may form hydrogen bonds with the acetamide and thiophene groups.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon site-directed mutagenesis (e.g., Ala scanning of predicted contact residues) .

Q. How do impurities or stereochemical variations impact pharmacological profiles, and what analytical workflows ensure batch consistency?

  • Methodology :

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H (heptane/ethanol gradients).
  • Stability-Indicating Assays : Stress testing (heat/humidity/light) with UPLC-PDA detects degradation products (e.g., hydrolysis of the acetamide bond) .

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